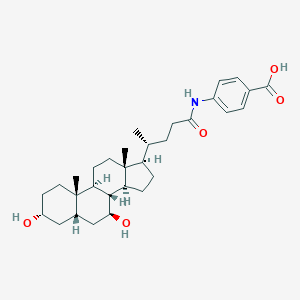
Paba-ursodeoxycholic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Paba-ursodeoxycholic acid, also known as this compound, is a useful research compound. Its molecular formula is C31H45NO5 and its molecular weight is 511.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - para-Aminobenzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Detection of Intestinal Bacteria
One of the primary applications of PABA-UDCA is in the detection of intestinal bacteria. Research indicates that PABA-UDCA can be deconjugated by specific enzymes to release free PABA, which can then be measured to assess bacterial activity in the gut.
Key Findings:
- In rat studies, urinary excretion of PABA was significantly higher in subjects with intestinal stagnant loops compared to controls, indicating its potential as a marker for gut health assessment .
| Study | Methodology | Findings |
|---|---|---|
| Rat Experiment | Oral administration of 15 mg PABA-UDCA disulphate | Control rats excreted 188.2 µg PABA; rats with stagnant loops excreted 530.1 µg PABA . |
Liver Disease Treatment
PABA-UDCA inherits the therapeutic properties of UDCA, which is widely used for treating cholestatic liver diseases such as primary biliary cholangitis (PBC). UDCA has demonstrated anti-inflammatory and antioxidant effects, making it a first-line treatment for these conditions.
Mechanisms of Action:
- Reduces hepatotoxicity from hydrophobic bile acids.
- Enhances intracellular calcium levels, stimulating transport proteins crucial for biliary secretion .
Modulation of Gut Microbiota
Recent studies suggest that PABA-UDCA may influence the gut microbiome positively, potentially aiding in the management of non-alcoholic fatty liver disease (NAFLD). The compound's interaction with gut microbiota could enhance its therapeutic effects on liver health.
Research Insights:
- UDCA treatment has been linked to changes in microbial composition, increasing beneficial taxa such as Lachnospiraceae, which are associated with improved metabolic profiles .
Clinical Trials on UDCA and Parkinson's Disease
A notable clinical trial is examining the effects of UDCA on Parkinson's disease, highlighting its neuroprotective properties through mitochondrial function improvement . While this trial focuses on UDCA, it sets a precedent for exploring similar compounds like PABA-UDCA in neurodegenerative conditions.
Application in Gastrointestinal Disorders
Another study investigated the efficacy of PABA-UDCA in patients with gastrointestinal disorders, focusing on its ability to enhance bacterial detection and potentially modulate gut health outcomes.
Conclusion and Future Directions
The applications of PABA-ursodeoxycholic acid extend across various domains, including microbiology, hepatology, and potentially neurology. As research continues to evolve, further studies are warranted to fully elucidate its mechanisms and therapeutic potentials.
Analyse Des Réactions Chimiques
Enzymatic Pathway
- CDCA → UDCA :
Chemical Pathway
- LCA → UDCA :
Metabolism of UDCA
UDCA undergoes extensive biotransformation:
- 7-dehydroxylation : Intestinal bacteria convert UDCA to lithocholic acid (LCA), a genotoxic metabolite .
- Conjugation : UDCA is conjugated with glycine or taurine in the liver, enhancing biliary excretion .
Chemical Reactions in UDCA's Mechanism of Action
UDCA interacts with cellular pathways through:
- Antioxidant effects : Scavenging reactive oxygen species (ROS) via mitochondrial stabilization .
- Anti-apoptotic signaling : Inhibition of p53 and Bax proteins to prevent hepatocyte apoptosis .
- Modulation of bile acid hydrophilicity : Reducing hepatotoxicity by increasing bile acid solubility .
Toxicity-Related Reactions
UDCA’s hydrophilicity leads to systemic accumulation, causing:
- DNA strand breaks : Generated via lithocholic acid (LCA) intermediates .
- Immune suppression : Inhibition of NF-κB and cytokine production .
Table: Key UDCA Metabolic Pathways
| Pathway | Key Enzymes/Reactions | Outcome |
|---|---|---|
| Synthesis | 7α/7β-HSDH (enzymatic) or P450/Wolff–Kishner (chemical) | UDCA production from CDCA/LCA precursors |
| Conjugation | UDP-glucuronosyltransferases (UGT) or amino acid conjugases | Glycine/taurine conjugates for biliary excretion |
| Bacterial Metabolism | Intestinal flora (e.g., Bifidobacterium) converts UDCA to LCA | Increased LCA levels linked to genotoxicity |
| Detoxification | Hepatic sulfation of LCA conjugates | Enhanced fecal excretion of sulfated LCA |
Research Gaps and Controversies
Propriétés
Numéro CAS |
105877-77-8 |
|---|---|
Formule moléculaire |
C31H45NO5 |
Poids moléculaire |
511.7 g/mol |
Nom IUPAC |
4-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]benzoic acid |
InChI |
InChI=1S/C31H45NO5/c1-18(4-11-27(35)32-21-7-5-19(6-8-21)29(36)37)23-9-10-24-28-25(13-15-31(23,24)3)30(2)14-12-22(33)16-20(30)17-26(28)34/h5-8,18,20,22-26,28,33-34H,4,9-17H2,1-3H3,(H,32,35)(H,36,37)/t18-,20+,22-,23-,24+,25+,26+,28+,30+,31-/m1/s1 |
Clé InChI |
XTAJJBNJCJLSMK-QTPUZMQVSA-N |
SMILES |
CC(CCC(=O)NC1=CC=C(C=C1)C(=O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C |
SMILES isomérique |
C[C@H](CCC(=O)NC1=CC=C(C=C1)C(=O)O)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C |
SMILES canonique |
CC(CCC(=O)NC1=CC=C(C=C1)C(=O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C |
Synonymes |
PABA-UDCA PABA-ursodeoxycholic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















